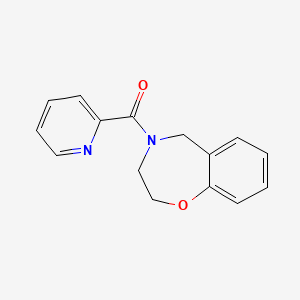![molecular formula C13H15NO B2894163 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one CAS No. 1352925-73-5](/img/structure/B2894163.png)
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework that imparts rigidity and conformational restriction. These properties make it a valuable building block for the synthesis of various pharmacologically active molecules .
作用机制
Target of Action
It is known to be a promising building block for medicinal chemistry , suggesting that it may interact with various biological targets depending on its specific derivatization.
Mode of Action
The mode of action of 3-Benzyl-3-azabicyclo[31The compound is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives . This suggests that its mode of action could vary significantly depending on the specific derivatives and their interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one typically involves a multi-step process. One efficient method described involves the following steps :
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.
N-Benzylation: The cyclobutanone is then subjected to N-benzylation using N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane as a catalyst.
Cyclization: The N-benzylated intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of readily available reagents and straightforward reaction conditions makes this process amenable to large-scale production .
化学反应分析
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its rigid structure.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Another bicyclic compound with similar structural features but differing in the position of the ketone group.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A related bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is unique due to its specific bicyclic framework and the position of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-12-6-11(7-12)9-14(13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFKRPHPDTFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
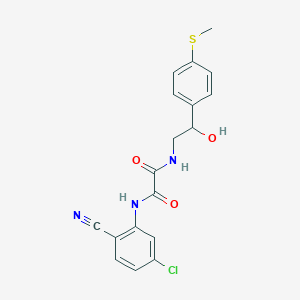
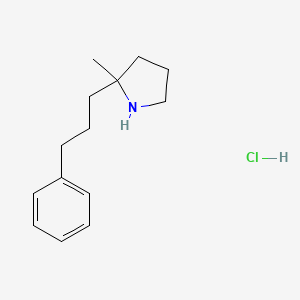
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)
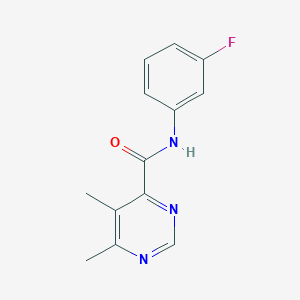
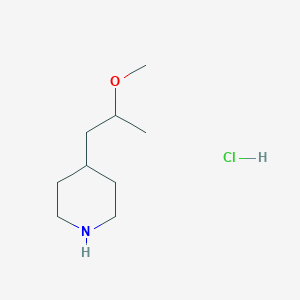
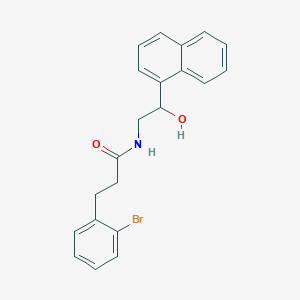
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

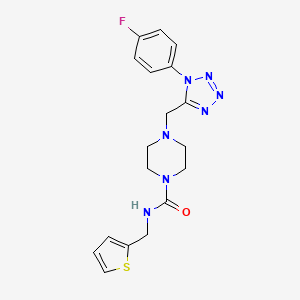
![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
